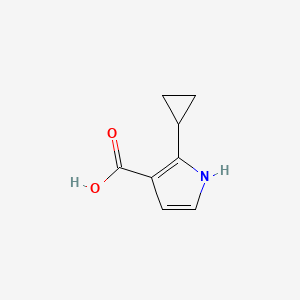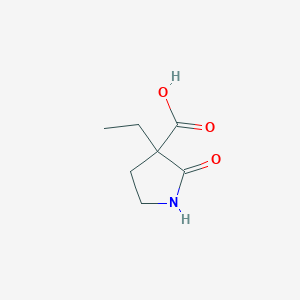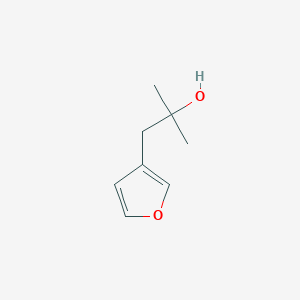
1-(5-Bromo-2,3-difluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,3-difluorophenyl)ethanone is a fluorinated acetophenone . It is a compound with the molecular formula C8H5BrF2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an ethanone group . The molecular weight is 235.02 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-(5-Bromo-2,3-difluorophenyl)ethanone, though not directly mentioned, appears to be closely related to compounds studied in various synthesis applications. These include its use in halogen-exchange reactions, yielding high efficiencies in chemical protective groups. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the efficacy of halogen exchange in synthesizing complex chemical structures (Li Hong-xia, 2007). Similarly, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, using dibromo-pyridine, showcases the versatility of bromo-ethanones in nucleophilic substitution reactions (Zeng-sun Jin, 2015).
Molecular Structure Studies
Research on compounds similar to this compound includes detailed studies on molecular structure and bonding. For example, the study of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone focuses on the molecular structure, highlighting the importance of dihedral angles in chemical analysis (Liang-zhong Xu et al., 2005).
Enzymatic Process Development
In a related context, compounds akin to this compound are utilized in the development of enzymatic processes. An instance is the enzymatic transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, illustrating the application of ketoreductases in industrial synthesis (Xiang Guo et al., 2017).
Eigenschaften
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVHTSZADQBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)













